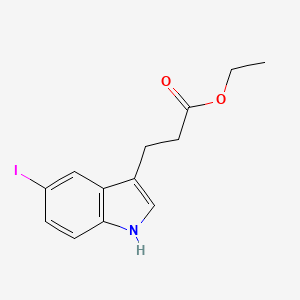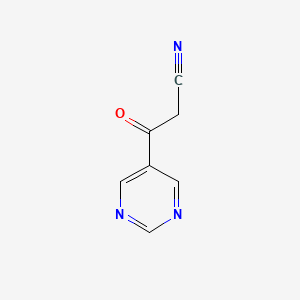
3-Oxo-3-(5-pyrimidinyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a chemical compound with the molecular formula C7H5N3O and a molecular weight of 147.14 g/mol . This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(5-pyrimidinyl)propanenitrile typically involves the reaction of pyrimidine derivatives with appropriate nitrile compounds under controlled conditions. One common method involves the reaction of 5-bromopyrimidine with malononitrile in the presence of a base such as potassium carbonate, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
Chemistry: 3-Oxo-3-(5-pyrimidinyl)propanenitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins .
Industry: In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Oxo-3-(5-pyrimidinyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, that are involved in pyrimidine metabolism. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation .
Comparison with Similar Compounds
- 3-Oxo-3-(4-pyrimidinyl)propanenitrile
- 3-Oxo-3-(6-pyrimidinyl)propanenitrile
- 3-Oxo-3-(2-pyrimidinyl)propanenitrile
Uniqueness: 3-Oxo-3-(5-pyrimidinyl)propanenitrile is unique due to the position of the nitrogen atoms in the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-oxo-3-pyrimidin-5-ylpropanenitrile |
InChI |
InChI=1S/C7H5N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5H,1H2 |
InChI Key |
YKOOKJMJJHHJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
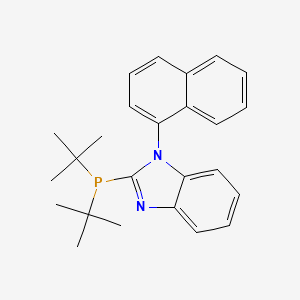
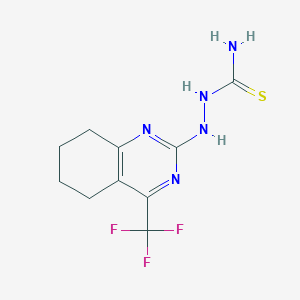
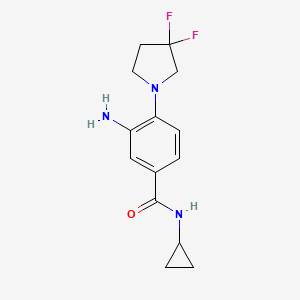
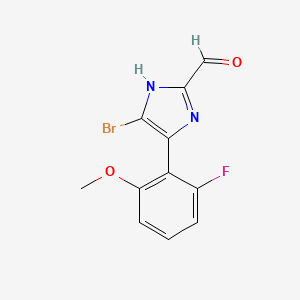
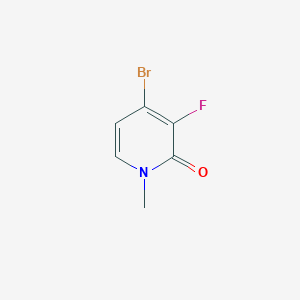
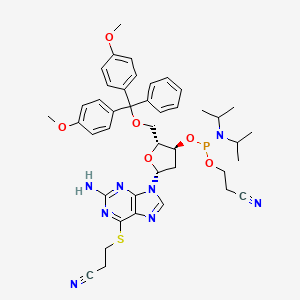

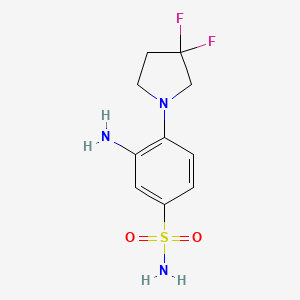
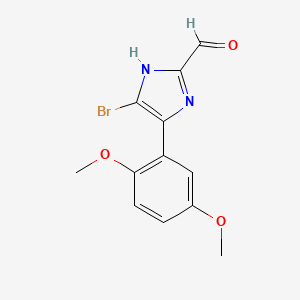
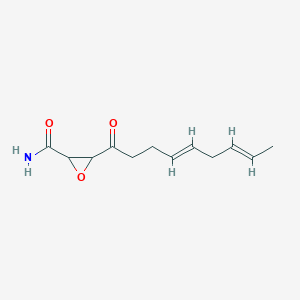
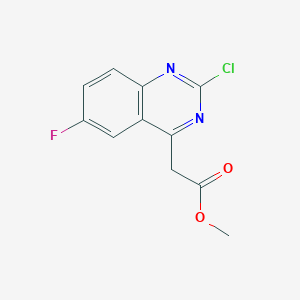
![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/structure/B13715307.png)
